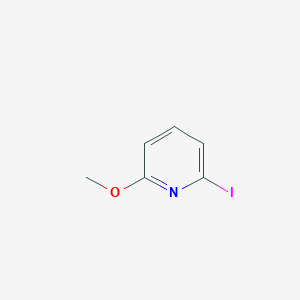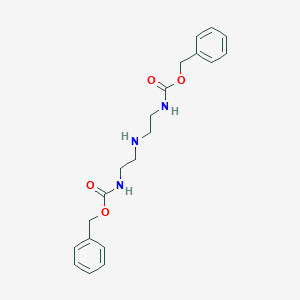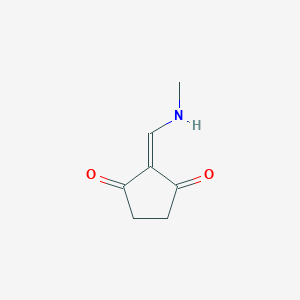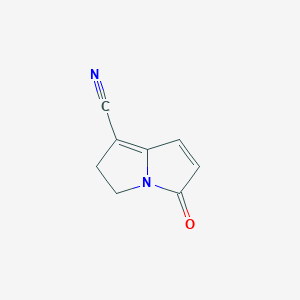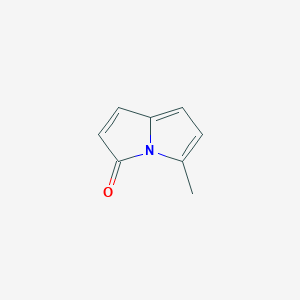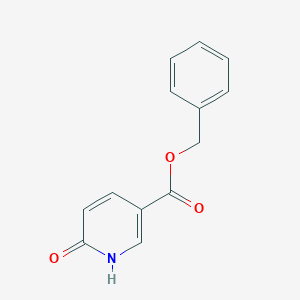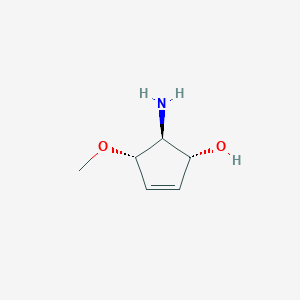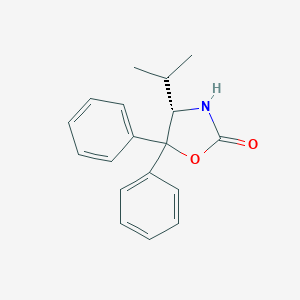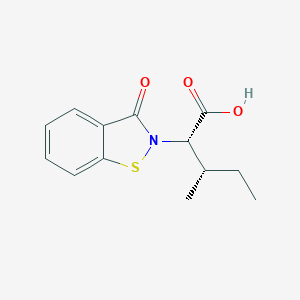
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid, also known as Leucomycin A3, is a macrolide antibiotic that is commonly used in scientific research. This molecule is synthesized through a complex process that involves multiple steps, and it has been found to have a range of biological effects that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid involves binding to the 50S subunit of bacterial ribosomes, which interferes with protein synthesis. This leads to the inhibition of bacterial growth and replication.
Effets Biochimiques Et Physiologiques
In addition to its antibacterial effects, (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to inhibit the activation of T cells and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid in lab experiments include its potent antibacterial activity and its ability to modulate immune responses. However, its complex synthesis and limited availability can make it difficult to obtain in large quantities, and its potential toxicity and side effects must be carefully considered.
Orientations Futures
There are several potential future directions for research involving (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid. One area of interest is the development of new macrolide antibiotics that are based on this molecule, which could have improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the immunomodulatory effects of this molecule in the context of autoimmune and inflammatory diseases. Finally, the development of new synthetic methods for (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid could lead to improved yields and increased availability for research purposes.
Méthodes De Synthèse
The synthesis of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is a multi-step process that involves the use of several reagents and intermediates. The first step in the synthesis is the conversion of L-leucine to its corresponding acid chloride, which is then reacted with aniline to form the benzothiazole ring. This intermediate is then reacted with a macrolide precursor, which is converted to the final product through a series of steps involving oxidation and reduction.
Applications De Recherche Scientifique
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid has been found to have a range of biological effects that make it a valuable tool for researchers. It has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In addition, it has been found to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for a range of conditions.
Propriétés
Numéro CAS |
177785-47-6 |
|---|---|
Nom du produit |
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
Clé InChI |
FUSYFEXGXRDJNB-KWQFWETISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
SMILES canonique |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Autres numéros CAS |
177785-47-6 |
Synonymes |
3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid CMBB-BIT N-(1-carboxy-2-methylbutyl)benzisothiazolone PD 161374 PD-161374 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)
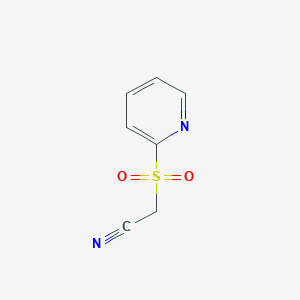
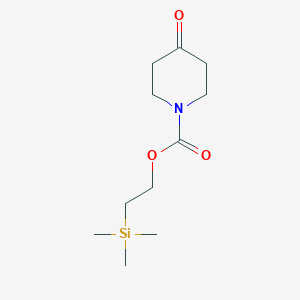
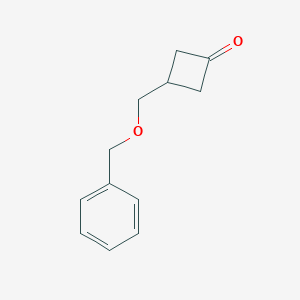
![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
